molecular formula C10H16N5O12P3S B12845230 2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate) CAS No. 80902-28-9

2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)

Cat. No.: B12845230
CAS No.: 80902-28-9
M. Wt: 523.25 g/mol
InChI Key: IOCRYHATDKHWPM-UMURPWKOSA-N
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Description

2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is a modified nucleoside triphosphate, specifically a sulfur-containing isomer of 2’-deoxyguanosine-5’-O-triphosphate (dGTP). This compound is often used in biochemical and molecular biology research due to its unique properties, such as its ability to inhibit certain enzymes and its role as a substrate in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) typically involves the reaction of guanosine triphosphate (GTP) with a thiolating agent. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyguanosine-5’-O-(1-Thiotriphosphate) is unique due to its thiophosphate group, which imparts distinct chemical and biological properties. This modification allows it to inhibit specific enzymes and participate in unique biochemical reactions that its non-thiolated counterparts cannot .

Properties

CAS No.

80902-28-9

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1

InChI Key

IOCRYHATDKHWPM-UMURPWKOSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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